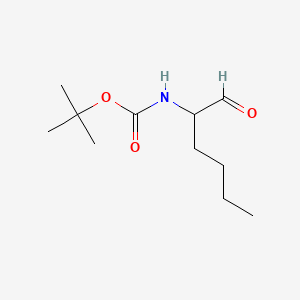
(1-Formyl-pentyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “(1-Formyl-pentyl)-carbamic acid tert-butyl ester” belong to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids where the hydroxyl group has been replaced with an alkyl group . In this case, the ester is derived from carbamic acid and contains a tert-butyl ester group.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an alcohol (in this case, tert-butanol) with a carboxylic acid (in this case, (1-Formyl-pentyl)-carbamic acid) in the presence of a catalyst . The exact conditions and catalysts used can vary depending on the specific reactants and the desired product.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their arrangement, and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its specific structure and the conditions under which the reactions are carried out. For example, under certain conditions, the ester group might undergo hydrolysis to yield the original alcohol and carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(1-oxohexan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGXPJNZKYOQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formyl-pentyl)-carbamic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

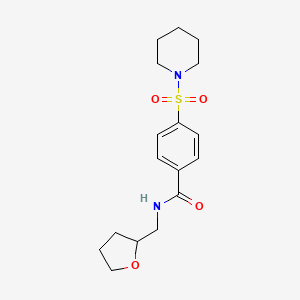
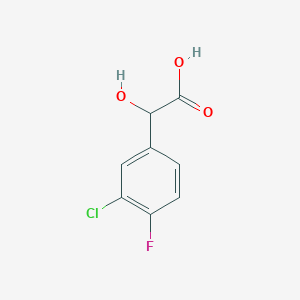

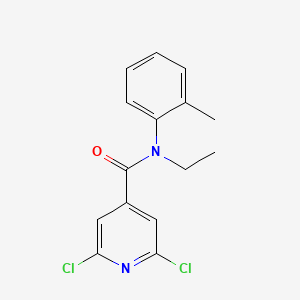
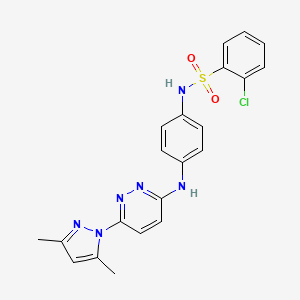
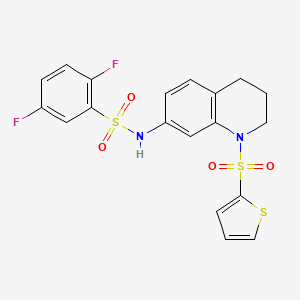
![7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682389.png)
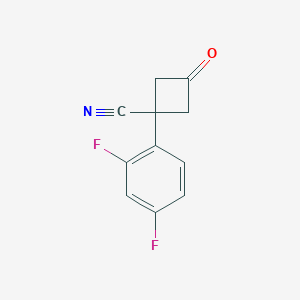
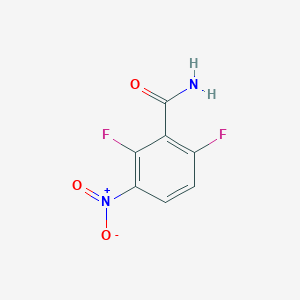
![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2682398.png)
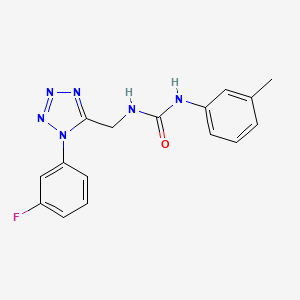
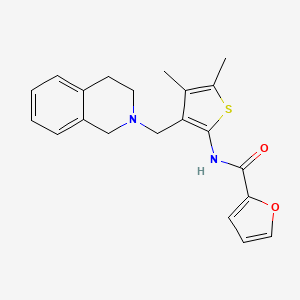
![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2682402.png)
